molecular formula C20H14N2OS B2380671 N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313960-33-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B2380671
CAS RN: 313960-33-7
M. Wt: 330.41
InChI Key: HVAYLEYCWGZQDX-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a heterocyclic compound with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . This compound has been associated with high biological and pharmacological activity .


Synthesis Analysis

The compound “N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide” can be synthesized by the process of benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride . The molecular ion peak at 284.3 was confirmed by gas chromatographic mass spectrometry (GC–MS) .


Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention due to their anti-tubercular properties. Recent synthetic developments have led to the discovery of new benzothiazole-based anti-tubercular compounds. These molecules exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized compounds with standard reference drugs .

Biological and Industrial Applications

Among 2-substituted benzothiazoles, 2-aryl benzothiazoles serve as versatile scaffolds with diverse applications. Some notable uses include:

Other Biological Activities

Benzothiazole derivatives also possess a wide spectrum of biological activities:

Synthesis and Characterization

Researchers have achieved the synthesis of N’-(1,3-benzothiazol-2-yl)-substituted benzamides using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. High yields were obtained under relatively mild reaction conditions, using dimethylformamide as the solvent .

Future Directions

Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide”, have potential for further exploration due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Therefore, they may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h1-13H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAYLEYCWGZQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide

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